2,4-Dichloro-3-nitroquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

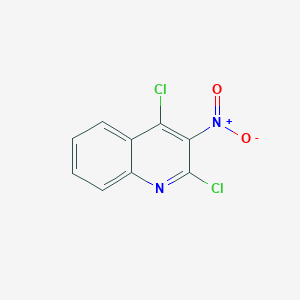

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFJVCHKGRUCIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382862 | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132521-66-5 | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-3-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Nitrated Quinoline Chemistry

The journey of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first extracted it from coal tar, naming it "leukol". researchgate.netwikipedia.org Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of quinine (B1679958) and named it quinoline. researchgate.net This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly became a subject of intense study. researchgate.netnih.gov

The nitration of quinoline, a process of introducing a nitro group (NO2) onto the quinoline scaffold, has been a key area of investigation. Early studies on the nitration of quinoline and its derivatives laid the groundwork for understanding the reactivity of this heterocyclic system. cdnsciencepub.com Under typical nitrating conditions using a mixture of nitric acid and sulfuric acid, quinoline primarily yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com The position of nitration is influenced by the reaction conditions and the nature of the quinoline substrate. For instance, the nitration of quinoline in the presence of an acid catalyst proceeds through the quinolinium ion, which directs the electrophilic attack to the benzene ring. stackexchange.com

The development of methods for the regiospecific nitration of quinoline has been a significant advancement. One such method involves the use of Reissert compounds, which allows for the introduction of a nitro group at the 3-position of the quinoline ring. elsevierpure.com This level of control is crucial for the synthesis of specific quinoline derivatives with desired properties.

Significance of Dichloro and Nitro Substituents in Quinolines for Research Applications

The presence and position of substituents on the quinoline (B57606) ring dramatically influence its chemical and biological properties. The dichloro- and nitro- groups in 2,4-dichloro-3-nitroquinoline are of particular importance for its research applications.

The chlorine atoms at the 2- and 4-positions of the quinoline ring are highly reactive towards nucleophilic substitution. This reactivity allows for the facile introduction of a wide array of functional groups, making dichloroquinolines valuable intermediates in organic synthesis. researchgate.net The substitution of these chlorine atoms can lead to the creation of diverse libraries of quinoline derivatives for screening in various biological assays.

The nitro group at the 3-position is a strong electron-withdrawing group, which significantly modifies the electronic properties of the quinoline ring. This can influence the compound's reactivity, stability, and its potential to interact with biological targets. nih.gov Furthermore, the nitro group itself can be a key pharmacophore or can be chemically transformed into other functional groups, such as an amino group, further expanding the synthetic possibilities. The combination of dichloro and nitro substituents, therefore, creates a versatile scaffold for the development of novel compounds with a wide range of potential applications in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net

Overview of Research Trajectories for 2,4 Dichloro 3 Nitroquinoline

Research involving 2,4-dichloro-3-nitroquinoline has primarily focused on its utility as a synthetic intermediate. Its reactive chlorine atoms and the directing influence of the nitro group make it a valuable building block for the synthesis of more complex quinoline (B57606) derivatives. These derivatives have been explored for various potential applications. For instance, some studies have investigated the ability of quinoline derivatives to stimulate the immune system by inducing the production of cytokines.

The versatility of the quinoline scaffold, in general, has led to the development of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.com While specific research on the direct biological applications of this compound is limited in publicly available literature, its role as a precursor to other functionalized quinolines is well-established.

Structure and Nomenclature Considerations

Classical Synthesis Routes

The traditional approach to synthesizing this compound involves a two-step process starting from quinoline-2,4-diol. This method is characterized by the initial introduction of a nitro group, followed by the replacement of hydroxyl groups with chlorine atoms.

Preparation from Quinoline-2,4-diol via Nitration and Chlorination

This classical pathway is a well-established method for the preparation of this compound.

The first step in this synthesis is the nitration of quinoline-2,4-diol. This reaction introduces a nitro group at the C3 position of the quinoline ring. The presence of the hydroxyl groups at positions 2 and 4 directs the electrophilic nitration to the adjacent C3 position. nih.gov The resulting product is 3-nitroquinoline-2,4-diol. veeprho.comchemicalbook.com

| Starting Material | Reagent | Product | CAS Number | Molecular Formula | Molecular Weight |

| Quinoline-2,4-diol | Nitrating Agent | 3-Nitroquinoline-2,4-diol | 15151-57-2 | C₉H₆N₂O₄ | 206.15 g/mol |

Chlorination of 3-Nitroquinoline-2,4-diol with Phosphoryl Chloride (POCl₃) or Phenylphosphonic Dichloride (PhPOCl₂)

Following nitration, the 3-nitroquinoline-2,4-diol undergoes chlorination. This is typically achieved by treating it with a chlorinating agent such as phosphoryl chloride (POCl₃) or, in some cases, phenylphosphonic dichloride (PhPOCl₂). usuhs.edu This step replaces the hydroxyl groups at the 2 and 4 positions with chlorine atoms, yielding the final product, this compound. usuhs.edu The reaction with POCl₃ is a common and effective method for this transformation. nih.govresearchgate.netacsgcipr.org In one documented procedure, treating 3-nitroquinoline-2,4-diol with phenylphosphonic dichloride at 135°C for 3 hours resulted in an 87% yield of this compound. usuhs.edu

| Starting Material | Reagent(s) | Product | CAS Number | Molecular Formula | Molecular Weight |

| 3-Nitroquinoline-2,4-diol | POCl₃ or PhPOCl₂ | This compound | 132521-66-5 | C₉H₄Cl₂N₂O₂ | 243.04 g/mol |

Older Nitration Procedures and By-product Formation

Older methods for the synthesis of quinoline derivatives, such as the Skraup reaction, often involved harsh reaction conditions with strong acids and oxidizing agents. nih.govscispace.com These conditions could lead to the formation of a variety of by-products and tar, making purification of the desired product difficult. nih.gov The nitration of unsubstituted quinoline can result in a mixture of isomers, and controlling the regioselectivity of the reaction can be challenging. elsevierpure.com The specific by-products formed would depend on the precise reactants and conditions used.

Modern and Optimized Synthetic Approaches

To address the limitations of classical methods, modern synthetic strategies have been developed to improve efficiency, reduce reaction times, and enhance product yields.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.orgnih.govmdpi.com This method has been successfully applied to the synthesis of quinoline derivatives, including 2,4-dichloroquinolines. asianpubs.org One approach involves a one-pot microwave-assisted conversion of aromatic amines and malonic acid in the presence of POCl₃. asianpubs.org This method offers a rapid and efficient route to 2,4-dichloroquinolines with good yields and a noticeable absence of by-products. asianpubs.org For instance, a one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines using POCl₃ and malonic acid was achieved with a microwave irradiation of 600 W for 50 seconds. asianpubs.org

While the direct microwave-assisted synthesis of this compound from quinoline-2,4-diol is not extensively detailed in the provided search results, the successful application of microwave technology to the synthesis of the parent 2,4-dichloroquinoline (B42001) structure suggests its potential for optimizing the classical route. asianpubs.org The benefits of microwave-assisted synthesis, such as reduced reaction times and increased yields, make it an attractive modern alternative. nih.gov

| Method | Key Features | Advantages | Disadvantages |

| Classical Synthesis | Two-step process: nitration followed by chlorination. | Well-established and documented. | Can involve harsh conditions and potential for by-products. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid, efficient, high yields, often fewer by-products. asianpubs.orgnih.gov | Requires specialized microwave reactor equipment. |

Regioselective Synthesis Techniques

Regioselective synthesis is crucial in ensuring the precise placement of functional groups on the quinoline core, which is fundamental to the desired reactivity and biological activity of the final products. While specific regioselective methods for the direct synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related nitroanilines highlights the importance of controlling substituent placement. For instance, the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines is achieved through nucleophilic aromatic substitution, demonstrating a method to control the position of alkoxy groups. uj.edu.pl This principle of directing group placement is essential in the multi-step synthesis of complex quinolines.

Synthesis of Key Intermediates

The synthesis of this compound typically proceeds through the formation and subsequent transformation of key intermediates.

Synthesis of 3-Nitroquinoline-2,4-diol

A pivotal intermediate in the synthesis of this compound is 3-nitroquinoline-2,4-diol. veeprho.com This compound serves as the precursor that undergoes chlorination to yield the final product. The synthesis of 3-nitroquinoline-2,4-diol itself is a critical step, laying the foundation for the entire synthetic route. Information regarding its specific synthesis is not abundant in the provided results, but its availability as a commercial building block suggests established synthetic protocols exist. grosseron.comabovchem.combldpharm.com

Table 1: Properties of 3-Nitroquinoline-2,4-diol

| Property | Value | Source |

| CAS Number | 15151-57-2 | veeprho.comgrosseron.comabovchem.com |

| Molecular Formula | C₉H₆N₂O₄ | veeprho.comabovchem.com |

| Molecular Weight | 206.15 g/mol | veeprho.com |

| Purity | 95% - 98% | grosseron.comabovchem.com |

| IUPAC Name | 3-Nitroquinoline-2,4-diol | veeprho.com |

Transformation of Hydroxyquinolones into Reactive Intermediates

The conversion of the hydroxyl groups in 3-nitroquinoline-2,4-diol into chloro groups is a key transformation. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step transforms the relatively unreactive hydroxyl groups into highly reactive chloro groups, making the resulting this compound susceptible to nucleophilic substitution at the 2- and 4-positions. This reactivity is the basis for its utility as a synthetic intermediate.

Yield Optimization and Purity Assessment in Synthesis

Optimizing the yield and ensuring the purity of this compound are paramount for its use in further synthetic applications. A patent for the synthesis of a related compound, 2,4-dichloronitrobenzene, highlights methods for yield optimization. google.com By carefully controlling the molar ratios of reactants (meta-dichlorobenzene, nitric acid, and sulfuric acid) and reaction temperature, the formation of byproducts is minimized, leading to a crude product with over 99% purity and a yield exceeding 97%. google.com Similar principles of stoichiometric control and temperature regulation would be applicable to the synthesis of this compound to maximize yield and purity.

Purity assessment is typically conducted using standard analytical techniques. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools to confirm the identity and purity of the synthesized compound. ambeed.com Commercially available this compound is often cited with a purity of 95%. sigmaaldrich.com

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 132521-66-5 | ambeed.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₄Cl₂N₂O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 243.04 g/mol | nih.gov |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the this compound ring are prone to displacement by a variety of nucleophiles. This reactivity is the basis for the synthesis of a wide array of functionalized quinoline compounds.

Regioselective Nucleophilic Aromatic Substitution at Position 4

A notable feature of the nucleophilic substitution reactions of this compound is the regioselective displacement of the chlorine atom at the C4 position. This selectivity is attributed to the electronic effects of the nitro group and the nitrogen atom in the quinoline ring, which render the C4 position more electrophilic and thus more susceptible to nucleophilic attack. This is a well-documented phenomenon in the broader class of 2,4-dichloroquinazolines as well, where substitution consistently occurs at the 4-position. mdpi.comnih.gov

The reaction of this compound with amino alcohols proceeds regioselectively to yield 4-(aminoalkoxy)-2-chloro-3-nitroquinolines. This transformation involves the nucleophilic attack of the hydroxyl group of the amino alcohol at the C4 position of the quinoline ring, leading to the displacement of the chlorine atom.

Table 1: Reaction of this compound with Amino Alcohols

| Nucleophile | Product |

| Amino Alcohols | 4-(Aminoalkoxy)-2-chloro-3-nitroquinolines |

Aryl and alkyl amines readily react with this compound in a regioselective manner to afford the corresponding 4-amino-2-chloro-3-nitroquinoline derivatives. nih.gov This reaction is a common strategy for introducing diverse amino functionalities at the C4 position. The reaction conditions, including the choice of solvent and base, can be varied to optimize the yield and reaction time. nih.gov For instance, reactions with aliphatic amines in THF at room temperature can be completed within a few hours. nih.gov

Table 2: Reaction of this compound with Aryl/Alkyl Amines

| Nucleophile | Product |

| Aryl/Alkyl Amines | 4-Amino-2-chloro-3-nitroquinolines |

The reaction with sodium azide (B81097) provides a pathway to introduce an azido (B1232118) group at the C4 position. This nucleophilic substitution results in the formation of 4-azido-2-chloro-3-nitroquinoline. The azide functionality can then be used in further synthetic transformations, such as cycloaddition reactions. masterorganicchemistry.com

Table 3: Reaction of this compound with Sodium Azide

| Nucleophile | Product |

| Sodium Azide | 4-Azido-2-chloro-3-nitroquinoline |

Treatment of this compound with aqueous ammonia (B1221849) leads to the regioselective substitution of the C4-chloro group to yield 4-amino-2-chloro-3-nitroquinoline. This amination reaction is a fundamental transformation for introducing a primary amino group onto the quinoline scaffold.

Table 4: Reaction of this compound with Aqueous Ammonia

| Nucleophile | Product |

| Aqueous Ammonia | 4-Amino-2-chloro-3-nitroquinoline |

Sequential Nucleophilic Substitution Reactions

Following the initial regioselective substitution at the C4 position, the remaining chlorine atom at the C2 position can undergo a subsequent nucleophilic substitution reaction. nih.govnih.gov This sequential approach allows for the introduction of two different nucleophiles onto the quinoline ring, leading to the synthesis of 2,4-disubstituted-3-nitroquinolines. nih.govnih.gov This stepwise functionalization is a powerful tool for creating a diverse library of quinoline derivatives with varied substitution patterns.

Table 5: Sequential Nucleophilic Substitution of this compound

| Step | Reactant | Nucleophile | Product |

| 1 | This compound | First Nucleophile (e.g., Amine) | 4-Substituted-2-chloro-3-nitroquinoline |

| 2 | 4-Substituted-2-chloro-3-nitroquinoline | Second Nucleophile | 2,4-Disubstituted-3-nitroquinoline |

Displacement of Chloroquinoline Moieties

The chlorine atoms on the this compound ring are susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. The chlorine at the C4 position is particularly reactive towards nucleophiles.

A notable example is the displacement of the C4-chloro group by an amino group. The treatment of a related compound, 4-chloro-3-nitroquinoline (B17048), with aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) quantitatively yields 4-amino-3-nitroquinoline. nih.gov This reaction proceeds by the nucleophilic attack of ammonia on the electron-deficient C4 position, facilitated by the electron-withdrawing effect of the nitro group and the quinoline ring nitrogen. This selective displacement highlights the differential reactivity of the two chlorine atoms, enabling stepwise functionalization of the quinoline core.

| Reactant | Reagent | Product | Yield | Reference |

| 4-Chloro-3-nitroquinoline | aq. NH₄OH (25%) | 4-Amino-3-nitroquinoline | Quantitative | nih.gov |

| 7-Chloro-4-chloro-3-nitroquinoline | aq. NH₄OH (25%) | 4-Amino-7-chloro-3-nitroquinoline | Quantitative | nih.gov |

Reduction Reactions

The nitro group at the C3 position is a key functional handle that can be readily transformed into an amino group, which then serves as a nucleophile in subsequent cyclization steps.

Catalytic Hydrogenation of the Nitro Group

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. tcichemicals.com This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Common catalysts include platinum (Pt) or palladium (Pd) on a carbon support (Pd/C). tcichemicals.commdpi.com

In the context of nitroquinolines, the reduction of the nitro group is a crucial step for building more complex heterocyclic structures. For instance, after the displacement of a chloro group, the resulting nitro-aminoquinoline can be reduced. The catalytic hydrogenation of the nitro group on the quinoline scaffold leads to the formation of a diaminoquinoline derivative. This transformation is generally clean and efficient, though the choice of catalyst and reaction conditions can be critical to avoid undesired side reactions, such as the reduction of the quinoline ring itself. rsc.org Specialized catalysts, like nitrogen-doped carbon-supported Pd catalysts, have been developed for the selective hydrogenation of the quinoline ring system to 1,2,3,4-tetrahydroquinolines. rsc.org

| Substrate | Catalyst | Hydrogen Source | Product | Reference |

| Aromatic Nitro Compounds | Noble metal (Pt, Pd), Ni, or Co on a carrier | Hydrogen (H₂) | Aromatic Amines | google.com |

| Nitroquinolines | Pd/C, Pt/C | Hydrogen (H₂) | Aminoquinolines | nih.govmdpi.com |

Nitro Group Reduction to Amine (e.g., using Fe powder and hydrochloric acid)

A classic and industrially significant method for converting aromatic nitro compounds to their corresponding amines involves the use of a metal in an acidic medium, such as iron powder with hydrochloric acid. escholarship.org This method is often preferred for its cost-effectiveness and efficiency. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group.

R-NO₂ + 3Fe + 6H⁺ → R-NH₂ + 3Fe²⁺ + 2H₂O

This method is highly effective for the reduction of the nitro group on the this compound scaffold to produce 3-amino-2,4-dichloroquinoline. This resulting aminodichloroquinoline is a key precursor for further synthetic modifications, particularly cyclization reactions. veeprho.comchemscene.com Other metal/acid systems like tin (Sn) and hydrochloric acid (HCl) can also be used for this transformation. scispace.com

| Reducing System | Substrate Type | Key Features | Reference |

| Iron (Fe) powder / Hydrochloric acid (HCl) | Aromatic Nitro Compounds | Cost-effective, widely used in industry. | escholarship.org |

| Tin (Sn) / Hydrochloric acid (HCl) | Aromatic Nitro Compounds | Classic laboratory method, effective for selective nitro reduction. | scispace.com |

| Zinc (Zn) / Ammonium chloride (NH₄Cl) | Aromatic Nitro Compounds | Alternative method under milder, near-neutral conditions. | scispace.com |

Cyclization Reactions

The derivatives of this compound, particularly after reduction of the nitro group, are prime candidates for cyclization reactions to form fused heterocyclic systems.

Formation of Imidazoquinoline Ring Systems

Imidazo[4,5-c]quinolines, a class of compounds with significant biological activity, can be synthesized from this compound derivatives. nih.gov The synthesis typically involves the reduction of the 3-nitro group to an amine, followed by cyclization.

A common synthetic route starts with the amination of the C4 position, followed by the reduction of the 3-nitro group to create a 3,4-diaminoquinoline intermediate. This intermediate is then cyclized with a suitable one-carbon synthon, such as triethyl orthoformate or a carboxylic acid, to construct the imidazole (B134444) ring. This final step results in the formation of the tricyclic imidazo[4,5-c]quinoline core. The specific substituents on the final product are determined by the starting quinoline and the cyclizing agent used.

| Starting Material | Key Intermediate | Cyclizing Agent | Product | Reference |

| 4-Chloro-3-nitroquinoline | 3,4-Diaminoquinoline | Triethyl orthoformate | Imidazo[4,5-c]quinoline | nih.gov |

Cyclization to Oxadiazolo[3,4-c]quinolines from Azido-nitroquinolines

An interesting transformation involves the cyclization of 4-azido-3-nitroquinolines to form oxadiazolo[3,4-c]quinolines, also known as quinoline-fused furoxans. researchgate.net This reaction pathway begins with the nucleophilic displacement of the C4-chloride of a 4-chloro-3-nitroquinoline with an azide ion (from sodium azide) to yield the 4-azido-3-nitroquinoline intermediate.

This azido-nitro intermediate can then undergo an intramolecular cyclization. This process is believed to involve the thermal or photochemical decomposition of the azide group, which can interact with the adjacent nitro group, leading to the elimination of N₂ and the formation of the five-membered oxadiazole N-oxide ring. This reaction provides a direct route to this specific class of fused quinoline heterocycles. researchgate.net The synthesis of various quinoline-oxadiazole hybrids is a subject of interest in medicinal chemistry. niscpr.res.innih.gov

Design and Synthesis of Novel this compound Derivatives

The reactivity of the chlorine atoms at the C2 and C4 positions of this compound allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This has been a key strategy in the generation of new chemical entities with potential pharmacological activities.

A series of novel 4-aryl(alkyl)amino-3-nitroquinoline derivatives have been synthesized through a regioselective nucleophilic substitution of this compound. nih.gov Microwave-assisted synthesis in water has been reported as an efficient and environmentally friendly method for this transformation. researchgate.net This approach involves the selective replacement of the chlorine atom at the C4 position with various aryl or alkyl amines, yielding a range of 4-substituted amino-3-nitroquinolines. nih.govresearchgate.net The reaction conditions can be optimized to favor the mono-substitution at the C4 position, highlighting the differential reactivity of the two chlorine atoms. nih.gov

Table 1: Examples of Synthesized 4-Aryl(alkyl)amino-3-nitroquinoline Derivatives

| Compound ID | Substituent at C4 |

| 1a-1l | Aryl/Alkylamino |

Further modification of the this compound core can be achieved by complete nucleophilic substitution at both the C2 and C4 positions. nih.gov This leads to the formation of 2,4-diaryl(dialkyl)amino-3-nitroquinolines. nih.gov Microwave-assisted synthesis has also been successfully employed for this complete substitution, providing good yields of the desired products. nih.govresearchgate.net This method allows for the introduction of two different or identical aryl or alkyl amino groups, expanding the chemical diversity of the synthesized library. nih.gov

Table 2: Examples of Synthesized 2,4-Diaryl(dialkyl)amino-3-nitroquinolines

| Compound ID | Substituent at C2 | Substituent at C4 |

| 2a-2k | Aryl/Alkylamino | Aryl/Alkylamino |

| 3a | Aryl/Alkylamino | Aryl/Alkylamino |

The this compound scaffold can be utilized to construct more complex heterocyclic systems. One such example is the synthesis of imidazo[4,5-c]quinolin-4-amine derivatives. Although direct synthesis from this compound is not explicitly detailed in the provided context, the synthesis of related imidazo[4,5-c]quinolines often involves the construction of the imidazole ring onto a pre-existing quinoline core. researchgate.net For instance, a modified Pictet-Spengler approach has been used for the synthesis of 1,4-diaryl substituted imidazo[4,5-c]quinolines. researchgate.net This suggests that a potential route could involve the initial conversion of this compound to a suitable amino-quinoline precursor, followed by cyclization to form the imidazole ring.

The introduction of an azido group into the quinoline nucleus represents another synthetic modification. While a direct synthesis from this compound is not specified, the synthesis of azidoquinolines can be achieved through various methods. For example, the [3+2] cycloaddition reaction between nitriles and sodium azide is a known method for synthesizing tetrazoles, which can be considered related to azido compounds. researchgate.net The reactivity of the chloro-substituents in this compound suggests that a nucleophilic substitution with an azide source, such as sodium azide, could be a feasible route to produce mono- or di-azido-3-nitroquinoline derivatives.

Modification Strategies for Enhanced Biological Activity

The primary goal of synthesizing a diverse library of this compound derivatives is to explore their structure-activity relationships (SAR) and identify compounds with enhanced biological profiles.

The nature of the substituents introduced at the C2 and C4 positions of the 3-nitroquinoline (B96883) core has a profound impact on the biological activity of the resulting compounds. nih.gov Studies on the antiproliferative activity of 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines against various cancer cell lines have provided valuable insights into the SAR of this class of compounds. nih.govresearchgate.net

Introduction of Hydrophilic and Hydrophobic Moieties

The strategic introduction of hydrophilic and hydrophobic groups onto the this compound core is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The reactive nature of the chlorine atoms, particularly at the C4 position, allows for nucleophilic substitution reactions with a variety of functional groups.

The C4 position of this compound is highly susceptible to nucleophilic attack by amines and phenoxides, facilitating the introduction of a wide range of substituents. The synthesis of 4-aminoquinoline (B48711) derivatives is a well-established method, often involving the reaction of a 4-chloroquinoline (B167314) with a corresponding amine. nih.govnih.gov This approach can be readily applied to this compound to introduce both hydrophilic and hydrophobic functionalities. For instance, reaction with amino alcohols would introduce hydroxyl groups, increasing hydrophilicity, while reaction with long-chain alkylamines or arylamines would enhance hydrophobicity.

Furthermore, the displacement of the C4-chloro atom with sulfur nucleophiles, such as thiols, presents another avenue for introducing diverse moieties. The synthesis of 7-chloro-(4-thioalkylquinoline) derivatives has been reported to yield compounds with antiproliferative activity. mdpi.com This methodology could be extrapolated to the this compound system to append various alkyl and aryl thioethers, thereby modulating the hydrophobic character of the molecule.

The introduction of hydrophilic groups can also be achieved through the derivatization of other positions on the quinoline ring, although this is often more challenging. For example, modification of substituents on an introduced aryloxy or amino group at C4 could be a viable strategy.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting derivatives are essential for establishing a clear structure-activity relationship (SAR). This analysis provides valuable insights into the molecular features required for a desired biological effect.

Correlation of Structural Modifications with Biological Outcomes

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For instance, in the context of anticancer activity, the introduction of various substituted anilines at the C4 position of the quinoline ring has been shown to be a fruitful strategy. Studies on 4-anilinoquinolines have demonstrated that the substitution pattern on the aniline (B41778) ring significantly influences their antitumor potency. nih.gov

In the realm of antibacterial agents, the structural features of quinoline derivatives also play a critical role. For example, in a series of quinoxaline-based compounds, which are bioisosteres of quinolines, the introduction of amino groups at C2 and C3 was found to enhance antibacterial activity and improve water solubility. nih.gov This suggests that similar modifications to the this compound core could lead to potent antibacterial agents.

Quantitative Structure-Activity Relationship (QSAR) studies on ring-substituted quinolines have provided further insights into the features that govern their biological activity. For example, 3D-QSAR analysis of quinolines with anti-tuberculosis activity has highlighted the importance of steric and electronic fields in determining their potency. capes.gov.brnih.gov Such computational models can be invaluable in predicting the activity of novel this compound derivatives and guiding their design.

The following table summarizes the general trends observed in the SAR of quinoline derivatives, which can be extrapolated to the this compound system:

| Structural Modification | General Impact on Biological Activity |

| Introduction of amino groups | Can enhance antibacterial and anticancer activity. nih.govnih.gov |

| Introduction of substituted anilino groups | Can lead to potent antitumor agents. nih.gov |

| Introduction of thioalkyl groups | Can result in antiproliferative activity. mdpi.com |

| Variation of substituents on attached aryl rings | Significantly influences potency and selectivity. nih.gov |

Influence of Halogen and Nitro Groups on Reactivity and SAR

The chlorine atoms at positions 2 and 4 are excellent leaving groups, a property that is significantly enhanced by the strong electron-withdrawing nature of the nitro group at the C3 position. This heightened reactivity makes the scaffold an ideal substrate for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide array of functional groups. The C4-chloro is generally more reactive than the C2-chloro, allowing for selective substitution under controlled conditions.

The nitro group itself is a key pharmacophore in many biologically active compounds. researchgate.netnih.govmdpi.comsvedbergopen.com Its presence can contribute to the biological activity through various mechanisms, including bioreductive activation to form reactive radical species that can damage cellular macromolecules. svedbergopen.com In the context of anticancer agents, nitro-containing compounds have been shown to exhibit significant cytotoxic effects. nih.govnih.gov The electron-withdrawing properties of the nitro group can also influence the binding of the molecule to its biological target through electrostatic interactions.

The interplay between the halogen and nitro groups is therefore crucial in defining the chemical and biological properties of this compound derivatives. The halogens provide the reactive handles for derivatization, while the nitro group both activates these positions and can act as a pharmacophore itself. Understanding this interplay is essential for the rational design of novel and potent therapeutic agents based on this versatile scaffold.

Biological Activities and Pharmacological Investigations

Anticancer Activity

Quinoline (B57606) derivatives are recognized for their potential in the development of anticancer drugs, acting through various mechanisms such as inhibiting cell growth, inducing apoptosis (programmed cell death), and preventing the formation of new blood vessels that supply tumors (angiogenesis). arabjchem.orgresearchgate.net

Antiproliferative Activity against Cancer Cell Lines (e.g., A-549, H-460, HCT-116)

Direct experimental data on the antiproliferative activity of 2,4-dichloro-3-nitroquinoline against specific cancer cell lines such as A-549 (lung carcinoma), H-460 (large cell lung cancer), and HCT-116 (colorectal carcinoma) is not extensively available in the public domain. However, the broader class of quinoline derivatives has been widely studied for its anticancer effects. For instance, various quinoline derivatives have demonstrated cytotoxic effects on different cancer cell lines, including human lung adenocarcinoma (A549). globalresearchonline.net The anticancer potential of many quinoline compounds has been demonstrated across a range of cancer cell lines, including those of the lung, colon, and breast. arabjchem.orgresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and many quinazoline-based molecules are known EGFR inhibitors. nih.govmdpi.com While direct studies on the EGFR inhibitory activity of this compound are not readily found, it is a precursor in the synthesis of compounds that may target this receptor. The general structure of quinoline is a key component in many clinically used EGFR inhibitors. researchgate.net The evaluation of EGFR inhibition is often conducted through methods like kinase inhibition assays, such as the ADP-Glo™ assay, which measures the amount of ADP produced during the kinase reaction. nih.gov

Comparison with Reference Anticancer Agents (e.g., Erlotinib)

A direct comparison of the anticancer activity of this compound with the established EGFR inhibitor Erlotinib is not available in the current literature. Such comparisons are typically made for novel compounds that show significant antiproliferative activity and EGFR inhibition. For instance, newly synthesized derivatives of other heterocyclic systems are often compared with Erlotinib to gauge their potency against various cancer cell lines. researchgate.net Erlotinib itself is a quinazoline-based EGFR inhibitor and serves as a benchmark in the development of new anticancer agents targeting this pathway. nih.gov

Immunomodulatory Activities (e.g., related to Imidazoquinolines)

Immunomodulators are substances that can either stimulate or suppress the immune system. healthline.com Certain quinoline derivatives, particularly imidazoquinolines, are known for their immunomodulatory properties. This compound serves as a key intermediate in the synthesis of imidazoquinoline analogues that are active at Toll-like receptor 7 (TLR7). Activation of TLR7 can lead to the production of various cytokines and stimulate an immune response.

Fluoroquinolones, another class of quinoline derivatives, have also been shown to possess immunomodulatory effects, often by influencing the production of cytokines. nih.govnih.gov These effects can include the attenuation of pro-inflammatory cytokine responses. nih.gov

Other Reported Biological Activities

Antibacterial Activity

The antibacterial potential of the quinoline scaffold is well-documented, with many derivatives exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.comnih.gov However, specific studies detailing the antibacterial activity of this compound are scarce. The general approach to evaluating antibacterial efficacy involves determining the minimum inhibitory concentration (MIC) against various bacterial strains. biointerfaceresearch.com Review articles on quinoline derivatives highlight the broad spectrum of antibacterial action within this chemical class, often attributed to various structural modifications on the quinoline core. researchgate.netbiointerfaceresearch.comresearchgate.net

Studies related to Adenosine (B11128) Receptor Modulation

Currently, there is a notable absence of published scientific literature specifically investigating the interaction of this compound with adenosine receptors. While the broader class of quinoline derivatives has been a subject of interest in medicinal chemistry for its diverse pharmacological activities, including the modulation of various receptors, specific data on the effects of this compound on adenosine receptor subtypes (A1, A2A, A2B, and A3) are not available in the public domain.

Research into the adenosine receptor activity of quinoline-based molecules has been documented for other structural analogues. For instance, studies on quinazoline (B50416) derivatives have identified them as antagonists for adenosine receptors, with some selectivity for the A2B subtype. nih.gov Furthermore, research into 2-nitro analogues of adenosine itself has shown that the introduction of a nitro group can influence binding affinity and selectivity for different adenosine receptor subtypes. nih.gov However, these findings are related to structurally distinct compounds and cannot be directly extrapolated to predict the activity of this compound.

The general pharmacological profiles of various quinoline-based compounds have been evaluated, revealing a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.orghumanjournals.com These activities are often attributed to a range of molecular targets, but specific data linking these effects to adenosine receptor modulation by this compound is lacking.

Future research would be necessary to elucidate whether this compound exhibits any affinity for adenosine receptors and to characterize the nature of such potential interactions (e.g., agonist, antagonist, or allosteric modulator).

Mechanism of Action Studies (if reported)

As of the current body of scientific literature, there are no reported studies detailing the specific mechanism of action for the biological activities of this compound. While the compound is commercially available and used as a building block in organic synthesis, its pharmacological and toxicological mechanisms have not been a focus of published research. sigmaaldrich.comamerigoscientific.comambeed.comchemscene.com

Investigations into the mechanisms of action for other substituted quinoline and quinoxaline (B1680401) derivatives have revealed a variety of cellular targets. For example, some quinoline derivatives exert their anticancer effects through mechanisms such as the inhibition of topoisomerase, disruption of microtubule formation, or modulation of protein kinases. nih.gov In the context of antimicrobial activity, proposed mechanisms for quinoline-based compounds include the inhibition of bacterial DNA gyrase and topoisomerase IV.

However, without specific experimental data for this compound, any proposed mechanism of action would be purely speculative and based on the activities of structurally related but distinct molecules. The presence of the dichloro and nitro substituents on the quinoline core suggests the potential for unique chemical reactivity and biological interactions that would require dedicated investigation to be understood.

Theoretical and Computational Studies

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a derivative of 2,4-Dichloro-3-nitroquinoline, might interact with a biological target. This compound serves as a crucial starting material for the synthesis of novel anticancer agents, particularly those designed to inhibit the Epidermal Growth Factor Receptor (EGFR). ijsat.orgresearchgate.net

Molecular docking studies on compounds derived from this compound have been used to predict their binding patterns within the ATP-binding pocket of EGFR. ijsat.orgresearchgate.net These simulations help identify key interactions that stabilize the ligand-protein complex. For instance, in studies of 4-amino-3-nitroquinoline derivatives synthesized from this compound, docking models showed the compounds fitting into the EGFR active site, with the quinoline (B57606) core acting as a scaffold. ijsat.org These models predict crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues that are essential for inhibitory activity. Key binding interactions for quinoline-based inhibitors often involve residues such as MET 793 and GLN 791 in the ATP-binding site. ijsat.org

Computational studies provide a framework for understanding experimental biological data. The anticancer activity of various 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinoline derivatives has been rationalized by docking them into the EGFR binding site. ijsat.orgresearchgate.net A direct correlation is often observed between the predicted binding affinity from docking simulations and the experimentally measured anticancer potency (IC50 values). researchgate.net For example, derivatives exhibiting stronger and more numerous interactions with key residues in the EGFR active site generally show higher cytotoxicity against cancer cell lines that overexpress EGFR. ijsat.org These computational insights are vital for structure-activity relationship (SAR) analysis, which helps in designing more potent and selective inhibitors. ijsat.org

Detailed analysis of the ligand-protein interactions for derivatives of this compound reveals how they function as EGFR inhibitors. Docking simulations of these compounds within the EGFR crystal structure (PDB ID: 1M17) have shown that the quinoline scaffold orients itself to allow its substituents to form specific contacts. ijsat.org These interactions typically include:

Hydrogen Bonding: The amino groups of the derivatives often form hydrogen bonds with the backbone carbonyl of Met793 and the side chain of Gln791, which are critical for anchoring the inhibitor in the active site. ijsat.org

Hydrophobic Interactions: The aromatic rings of the quinoline and its substituents engage in hydrophobic interactions with a pocket of nonpolar residues, further stabilizing the complex. ijsat.org

These computational analyses confirm that derivatives based on the this compound scaffold can adopt a binding mode similar to that of established EGFR inhibitors like erlotinib, thereby explaining their biological activity. ijsat.orgresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It provides a robust theoretical basis for understanding the intrinsic properties of compounds like this compound.

While detailed DFT studies specifically focused on this compound are not widely published, computational methods provide access to its fundamental electronic and physical properties. nih.gov DFT calculations on related nitro-quinoline derivatives are used to determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. General physicochemical properties derived from computational models are available and provide a snapshot of the molecule's characteristics. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.04 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | nih.gov |

| Monoisotopic Mass | 241.9649828 Da | nih.gov |

DFT calculations are a powerful tool for predicting and understanding chemical reactivity. The method can be used to model reaction pathways and calculate activation energies, providing insight into reaction mechanisms. acs.org For instance, DFT studies have been employed to support proposed mechanistic pathways in the synthesis of quinoline derivatives, confirming the roles of key intermediates. acs.org Theoretical descriptors calculated via DFT, such as charge density on atoms and LUMO energies, can qualitatively correlate with experimental reaction rate constants. nih.gov A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack, a key reaction type for this compound. These computational approaches are invaluable for optimizing synthetic routes and predicting the chemical behavior of the compound.

Molecular Dynamics (MD) Simulations

A thorough review of scientific literature indicates a lack of specific studies focused on the molecular dynamics (MD) simulations of this compound. MD simulations would be a powerful tool to investigate the dynamic behavior of this molecule, including its conformational changes and interactions with solvents or biological macromolecules over time. Such studies would provide deeper insights into its stability, flexibility, and potential binding modes with target proteins, which could be particularly relevant given that some quinoline derivatives exhibit biological activity. The absence of this research highlights an area for future computational investigation.

Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) using Theoretical Methods

Similarly, there is a notable absence of published research detailing the theoretical analysis of the spectroscopic properties of this compound. Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to predict and interpret Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

A theoretical spectroscopic analysis of this compound would involve:

NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts to aid in the structural confirmation and analysis of the electronic environment of the nuclei.

IR Spectroscopy: Prediction of the vibrational frequencies corresponding to the functional groups present in the molecule, such as the C-Cl, C=N, and N-O bonds of the nitro group. This would help in understanding the molecule's vibrational modes.

UV-Vis Spectroscopy: Simulation of the electronic absorption spectrum to identify the wavelengths of maximum absorption (λmax) and understand the electronic transitions within the molecule, which are influenced by the quinoline core and its substituents.

While some chemical suppliers provide raw experimental spectra (NMR, LC-MS), a comprehensive theoretical treatment and its correlation with experimental data for this compound have not been found in the searched literature. ambeed.com Such a study would be a valuable contribution to the chemical literature, providing a more complete picture of this compound's properties.

Advanced Characterization Techniques and Analytical Methods

X-ray Diffraction Studies for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for 2,4-dichloro-3-nitroquinoline has not been detailed in the surveyed literature, its synthesis is a known process. nih.gov The synthesis of this compound is typically achieved through the chlorination of 3-nitroquinoline-2,4-diol using a reagent like phenylphosphonyl dichloride. nih.gov The resulting product can be characterized by various spectroscopic methods, including ¹H and ¹³C NMR, to confirm its structure in solution. nih.gov

For illustrative purposes, the kind of data obtained from X-ray diffraction can be seen in studies of related nitroquinoline derivatives. For instance, the analysis of other complex quinoline-based structures has allowed for the unambiguous determination of their molecular geometry and packing in the crystal lattice. researchgate.net This level of structural detail is invaluable for rational drug design and for understanding structure-activity relationships.

Although a complete crystallographic dataset for this compound is not presented here, the expected structural information that would be obtained from such a study is outlined in the table below.

| Crystallographic Parameter | Description | Typical Data Obtained |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 12.3 Å, c = 7.9 Å, β = 95° |

| Bond Lengths | The distances between bonded atoms. | e.g., C-Cl, C-N, N-O |

| Bond Angles | The angles formed by three connected atoms. | e.g., Cl-C-C, O-N-O |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | e.g., Rotation around the C-NO₂ bond |

Differential Scanning Calorimetry (DSC) for Reaction Conditions Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions such as melting, crystallization, and decomposition. This information is critical for understanding the thermal stability of a compound and for determining safe operating conditions for chemical reactions.

Specific DSC data for this compound is not available in the reviewed literature. However, the utility of DSC in studying the reaction conditions of similar compounds is well-documented. For example, in the study of the cyclization of 4-azido-2-chloro-3-nitro-quinoline, a compound synthesized from this compound, DSC was employed to determine the conditions for its thermal transformation. sciforum.net

The thermolysis of azides can be highly energetic, and DSC is an essential tool for evaluating the onset temperature of decomposition and the associated enthalpy change. sciforum.net In the case of 4-azido-2-chloro-3-nitro-quinoline, DSC analysis revealed a melting point with an onset at 139.39 °C and a maximum at 143.39 °C, followed by a cyclization reaction with an onset at 140.26 °C and a maximum at 159.88 °C. A subsequent decomposition was observed with an onset at 225 °C. sciforum.net This type of data is invaluable for designing safe and efficient synthetic procedures.

The table below illustrates the kind of thermal data that can be obtained from a DSC analysis, using the closely related 4-azido-2-chloro-3-nitro-quinoline as an example.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | 139.39 | 143.39 | 78 | Endothermic transition from solid to liquid. |

| Cyclization | 140.26 | 159.88 | -636 | Exothermic reaction forming a new ring structure. |

| Decomposition | 225 | - | - | Onset of thermal decomposition. |

Data for 4-azido-2-chloro-3-nitro-quinoline from a conference abstract. sciforum.net

This information allows chemists to select appropriate reaction temperatures and to be aware of potential thermal hazards. For a compound like this compound, a DSC analysis would provide its melting point and decomposition temperature, which are critical parameters for its handling and use in further chemical transformations.

Future Research Directions and Potential Applications

Exploration of New Synthetic Pathways

The current synthesis of 2,4-dichloro-3-nitroquinoline typically involves the chlorination of a dihydroxy-nitroquinoline precursor, such as 3-nitroquinoline-2,4-diol or 2,4-dihydroxy-3-nitroquinoline, using reagents like phosphorus trichloride (B1173362) or phosphorus oxychloride. chemicalbook.comechemi.com While effective, future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Advancements in organic synthesis offer several promising avenues:

Multicomponent Reactions (MCRs): Strategies like the Povarov or Friedländer synthesis, which are classic methods for creating quinoline (B57606) rings, could be adapted. nih.goveurekaselect.com MCRs are particularly attractive as they allow for the construction of complex molecules in a single step, which can improve efficiency and reduce waste. rsc.org

Microwave-Assisted Synthesis: This technique has been successfully used to prepare other quinoline derivatives, often resulting in higher yields and significantly shorter reaction times compared to conventional heating methods. mdpi.com Applying this to the synthesis of this compound could streamline its production for research purposes.

Catalysis: The development of novel catalysts could improve the selectivity and efficiency of existing reactions. nih.gov Research into catalysts that can facilitate the direct and regioselective nitration and chlorination of the quinoline core would be a significant step forward.

The exploration of these modern synthetic methods is crucial for making this compound and its analogs more accessible for extensive biological screening and developmental studies. nih.gov

Development of Novel Derivatives for Specific Biological Targets

The this compound molecule is an excellent starting point for the synthesis of a diverse library of new chemical entities. The two chlorine atoms and the nitro group are reactive sites that can be modified to fine-tune the compound's pharmacological properties. orientjchem.org Structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological activity, will be fundamental to this process. mdpi.comdrugdesign.org

Future derivatization strategies could include:

Substitution at Positions 2 and 4: The chlorine atoms are good leaving groups, allowing for nucleophilic substitution reactions. Introducing different functional groups at these positions can significantly alter the molecule's interaction with biological targets. For instance, adding flexible alkylamino side chains at position 4 has been shown to enhance the antiproliferative activity in other quinoline derivatives. nih.gov

Modification of the Nitro Group: The electron-withdrawing nitro group strongly influences the electronic properties of the quinoline ring. mdpi.com It can be reduced to an amino group, which can then be further functionalized to create amides, sulfonamides, or other moieties. This approach could lead to derivatives with entirely new biological activity profiles.

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores is a promising strategy. nih.gov For example, creating hybrids with molecules known to target specific enzymes or receptors in cancer cells could lead to highly potent and selective agents.

A systematic approach to derivatization, guided by computational docking and SAR, could yield novel compounds targeting a range of biological pathways, including protein kinases, histone deacetylases (HDACs), or receptors like PPARγ. researchgate.netnih.gov

| Modification Site | Potential Reaction | Potential Functional Group | Therapeutic Goal |

|---|---|---|---|

| C2 and C4 Positions (Cl) | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Enhance solubility and target binding |

| C3 Position (NO2) | Reduction | Amino Group (NH2) | Create new site for functionalization |

| Amino Group (from reduced NO2) | Acylation / Sulfonylation | Amides, Sulfonamides | Modulate activity and cell permeability |

| Entire Scaffold | Coupling Reactions | Other Bioactive Heterocycles | Develop hybrid drugs with dual action |

Further Elucidation of Biological Mechanisms of Action

Preliminary research indicates that this compound possesses antitumor activity. However, the precise molecular mechanisms behind this activity are not fully understood. Future investigations should aim to clarify how this compound exerts its effects at the cellular and molecular levels.

Key areas for mechanistic studies include:

Apoptosis Pathways: It is known that some quinoline derivatives can induce programmed cell death (apoptosis). Research should confirm if this compound triggers the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. nih.gov This would involve studying its effects on the Bcl-2 family of proteins, cytochrome c release, and the activation of caspases.

Immunomodulatory Effects: The compound has been shown to stimulate the production of several cytokines, including interferons and interleukins. Cytokines play a critical role in the immune response to tumors. nih.gov Further research is needed to understand how it modulates immune cells and whether it could be used in immunotherapy contexts.

Cell Cycle and DNA Interaction: Many anticancer agents function by arresting the cell cycle or interacting directly with DNA. orientjchem.org Studies using techniques like flow cytometry could determine if this compound causes cell cycle arrest at specific checkpoints (e.g., G2/M). Its potential to bind to DNA and inhibit DNA synthesis also warrants investigation. orientjchem.org

Angiogenesis Inhibition: The nitro group is a feature of some known anti-angiogenic agents, such as nitroxoline. nih.govchemicalkland.com Investigating whether this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth, could reveal another important aspect of its anticancer activity.

A deeper understanding of these mechanisms will be essential for identifying the cancer types most likely to respond to this compound and for designing rational combination therapies.

| Potential Mechanism | Key Cellular Events to Investigate | Relevant Biomarkers |

|---|---|---|

| Induction of Apoptosis | Mitochondrial membrane potential, caspase activation | Bax/Bcl-2 ratio, Cleaved Caspase-3 |

| Immunomodulation | Cytokine secretion profile, immune cell activation | TNF-α, IFN-γ, IL-6 |

| Cell Cycle Arrest | Progression through cell cycle phases | Cyclin levels, p53 status |

| Anti-angiogenesis | Endothelial cell proliferation and tube formation | VEGF levels |

Translational Research and Drug Development Prospects

The ultimate goal of studying this compound and its derivatives is to translate fundamental research findings into clinical applications. The quinoline core is already present in numerous approved drugs, demonstrating its viability as a therapeutic scaffold. nih.govrsc.org

The path from a lead compound to a therapeutic drug involves several stages:

Preclinical Evaluation: Promising derivatives identified through screening will need to be evaluated in preclinical models. This includes testing their efficacy in various cancer cell lines and in animal models (in vivo) of different tumor types. wisdomlib.org These studies are critical for identifying a lead candidate for further development.

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for drug development. Research will be needed to optimize these properties to ensure the drug can reach its target in the body at an effective concentration.

Lead Optimization: Based on preclinical and pharmacokinetic data, the lead compound's structure may be further modified to improve its efficacy, reduce potential toxicity, and enhance its drug-like properties.

Clinical Trials: A successfully optimized compound could eventually move into human clinical trials to assess its safety and efficacy in treating cancer patients. The development of antroquinonol, a quinoline derivative, for non-small cell lung cancer provides a relevant example of this translational pathway. medpath.com

Given its demonstrated antitumor activity and the proven success of the quinoline scaffold in medicine, this compound represents a valuable starting point for the development of a new generation of anticancer agents. nih.govwisdomlib.org Continued, focused research across synthesis, derivatization, and mechanistic studies will be key to unlocking its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 2,4-dichloro-3-nitroquinoline, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via electrophilic substitution or nitration of pre-functionalized quinoline scaffolds. A common approach involves:

Chlorination : Introducing chlorine at the 2- and 4-positions of quinoline using reagents like PCl₃ or POCl₃ under reflux .

Nitration : Subsequent nitration at the 3-position using HNO₃/H₂SO₄, with temperature control (0–5°C) to minimize byproducts .

Key Considerations :

- Excess nitrating agents may lead to over-nitration; monitor via TLC.

- Solvent polarity (e.g., dichloromethane vs. DMF) affects reaction kinetics and regioselectivity.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm for nitro-substituted quinoline) and chlorine/nitro group effects on chemical shifts .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ for NO₂ asymmetric/symmetric stretching) and C-Cl (750–550 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 244 (C₉H₄Cl₂N₂O₂) with fragmentation patterns reflecting Cl and NO₂ loss .

Q. Table 1: Key Spectral Signatures

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 8.7 (d, 1H) | H-5 (quinoline ring) |

| ¹³C NMR | δ 148.2 | C-3 (NO₂-substituted) |

| IR | 1345 cm⁻¹ | NO₂ symmetric stretch |

Advanced Research Questions

Q. How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro and chloro groups deactivate the quinoline ring, directing reactivity:

- Suzuki Coupling : Pd-catalyzed coupling at the 6- or 8-position (meta to Cl/NO₂) requires electron-deficient aryl boronic acids and high temperatures (80–100°C) .

- Nucleophilic Aromatic Substitution : Replace Cl at the 4-position with amines under microwave irradiation (DMF, 120°C, 30 min) .

Data Contradiction : Some studies report unexpected regioselectivity due to steric hindrance from NO₂; DFT calculations (e.g., Gaussian 09) can resolve this by mapping frontier molecular orbitals .

Q. What computational methods are optimal for predicting the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against malaria parasite enzymes (e.g., Plasmodium DHFR) using the nitro group as a hydrogen-bond acceptor .

- QSAR Modeling : Correlate Cl/NO₂ substitution patterns with IC₅₀ values; use descriptors like Hammett constants (σ) and logP .

Validation : Compare in silico results with in vitro antimalarial assays (e.g., P. falciparum 3D7 strain) to refine models .

Q. Table 2: Key QSAR Parameters

| Derivative | logP | IC₅₀ (µM) |

|---|---|---|

| 2,4-Cl,3-NO₂ | 2.1 | 0.45 |

| 2-Cl,3-NO₂ | 1.8 | 1.2 |

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELX) : Refine unit cell parameters to confirm planarity of the quinoline ring and dihedral angles between substituents .

- Twinned Crystals : Use PLATON to analyze twin laws if NO₂ group causes disorder (common in nitroarenes) .

Example : A study on similar nitroquinolines reported a 70.22° dihedral angle between substituent rings, validated via SHELXL refinement .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Standardized Assays : Use NIH guidelines for replicating antiparasitic studies (e.g., fixed parasite strains, controlled O₂ levels) .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL) to identify outliers caused by solvent effects (DMSO vs. ethanol) or assay protocols .

Q. How does the nitro group influence the electrochemical behavior of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Nitro reduction peaks at −0.8 V (vs. Ag/AgCl) in DMF, with irreversibility due to Cl⁻ release .

- Electron-Withdrawing Effect : Lowers LUMO energy, enhancing electron-accepting capacity for charge-transfer complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.